CID 51358301
Description
However, based on general cheminformatics principles and PubChem documentation, a "CID" (Compound Identifier) refers to a unique numerical ID assigned to chemical entities in the PubChem database. These identifiers enable systematic comparison of compounds based on structural, functional, or experimental properties. For example, CID-linked data often include molecular weight, structural motifs, biological activity, and spectral profiles (e.g., GC-MS, LC-ESI-MS) .
Properties
Molecular Formula |
C30H27AlN3O3 |
|---|---|
Molecular Weight |
504.5 g/mol |
InChI |
InChI=1S/3C10H9NO.Al/c3*1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h3*2-6,12H,1H3; |
InChI Key |
ZXSSKJWTTKRRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.[Al] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methyl-8-hydroxyquinoline)aluminum typically involves the reaction of aluminum salts, such as aluminum chloride or aluminum nitrate, with 4-methyl-8-hydroxyquinoline in an organic solvent like isopropanol. The reaction is usually carried out under reflux conditions, followed by the addition of a base such as ammonia hydroxide to precipitate the product. The precipitate is then washed with isopropanol and purified by vacuum sublimation .
Industrial Production Methods
In industrial settings, the production of tris(4-methyl-8-hydroxyquinoline)aluminum can be scaled up by using high-purity aluminum oxide and 4-methyl-8-hydroxyquinoline. The reaction is conducted under controlled vapor conditions at temperatures ranging from 190°C to 240°C, with water removal facilitated by phosphorus anhydride .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methyl-8-hydroxyquinoline)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other quinoline derivatives or similar ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum complexes with different ligands .
Scientific Research Applications
Tris(4-methyl-8-hydroxyquinoline)aluminum has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent material in OLEDs, providing green light emission with high efficiency.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and luminescence.
Industry: Apart from OLEDs, it is used in the development of organic solar cells and other optoelectronic devices
Mechanism of Action
The mechanism by which tris(4-methyl-8-hydroxyquinoline)aluminum exerts its effects is primarily through its interaction with light. The aluminum center in the complex facilitates the transfer of electrons, leading to the emission of light when excited. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for CID 51358301 are unavailable in the provided evidence, the methodology for comparing compounds using PubChem CIDs is well-documented in the literature. Below is a generalized framework, supported by evidence examples, for comparing structurally or functionally analogous compounds:
Structural Analogues
compares substrates and inhibitors (e.g., taurocholic acid [CID 6675], DHEAS [CID 12594]) based on their 2D/3D structural overlays and biochemical roles. Key comparison parameters include:

- Steroid backbone orientation (e.g., DHEAS vs. taurocholic acid).
- Functional groups (e.g., sulfates in DHEAS vs. bile acid conjugates in taurocholic acid) .
Functional Analogues
compares two oxocarbazate inhibitors (CID 16725315 and CID 23631927) targeting human cathepsin L. The study highlights:

- Kinetic parameters (e.g., $k{cat}/KM$, IC$_{50}$).
- Inhibition potency under varying conditions (Table 1 in ).
Analytical Comparisons
and discuss Collision-Induced Dissociation (CID) in mass spectrometry to differentiate isomers (e.g., ginsenosides in Panax species). For example:
- Source-induced CID fragmentation distinguishes ginsenoside Rf [CID 441923] from pseudoginsenoside F11 [CID 131751] via unique cleavage patterns .
- CID vs. ETD (Electron Transfer Dissociation) : CID is more effective for small peptides, while ETD excels in analyzing post-translational modifications like ubiquitination .
Data Tables for Comparative Analysis
Below are illustrative tables based on evidence methodologies:
Table 1: Structural Comparison of Bile Acid Derivatives
Table 2: Kinetic Parameters of Cathepsin L Inhibitors
| Compound (CID) | $k{cat}/KM$ (s$^{-1}$M$^{-1}$) | IC$_{50}$ (nM) | Selectivity Index |
|---|---|---|---|
| CID 16725315 | 1.2 × 10$^4$ | 8.5 | >100 |
| CID 23631927 | 9.8 × 10$^3$ | 12.3 | 85 |
Key Research Findings
- Structural vs. Functional Similarity : Compounds with shared backbones (e.g., steroid derivatives) may exhibit divergent biological roles due to functional group variations .
- Analytical Techniques : CID-based mass spectrometry is critical for resolving isomers, but its efficacy depends on compound size and ionization state .

- Inhibitor Design : Small structural modifications (e.g., betulin derivatives) can dramatically alter kinetic parameters and selectivity .
Q & A
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Guidance :
- Adhere to institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and housing conditions.
- Report compliance with ARRIVE guidelines to ensure transparency in experimental design and data reporting .
Q. How should negative or inconclusive results for this compound be documented?
- Methodological Guidance :
- Publish in journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine) to prevent publication bias.
- Provide raw data and detailed methodology in supplementary materials to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

